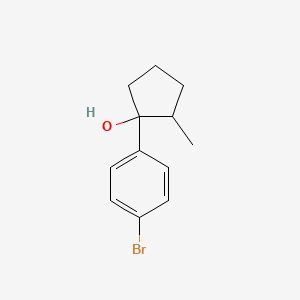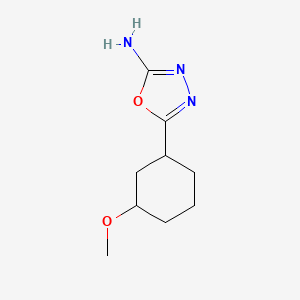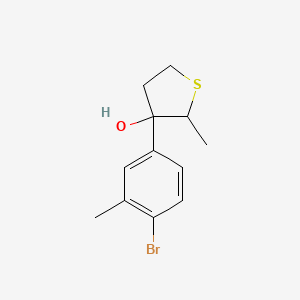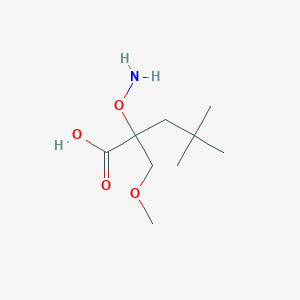
2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a synthetic organic compound that belongs to the class of aminooxy acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpentanoic acid and methoxymethylamine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Steps: The process may involve multiple steps including esterification, reduction, and aminooxy group introduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The aminooxy group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in various substituted aminooxy compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminooxy)-2-methylpropanoic acid
- 2-(Aminooxy)-2-ethylbutanoic acid
- 2-(Aminooxy)-2-(hydroxymethyl)-4,4-dimethylpentanoic acid
Uniqueness
2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is unique due to its specific structure, which includes a methoxymethyl group and a dimethylpentanoic acid backbone. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-aminooxy-2-(methoxymethyl)-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)5-9(14-10,6-13-4)7(11)12/h5-6,10H2,1-4H3,(H,11,12) |
Clé InChI |
AYCYXOYRFMGGNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(COC)(C(=O)O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


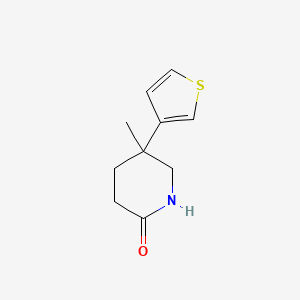
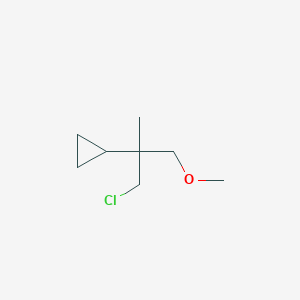
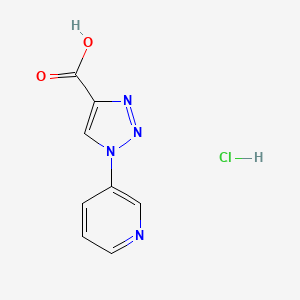
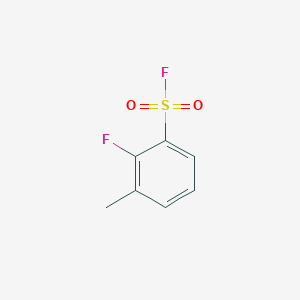
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine](/img/structure/B13243122.png)
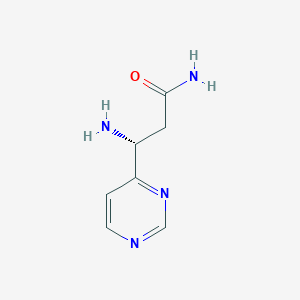
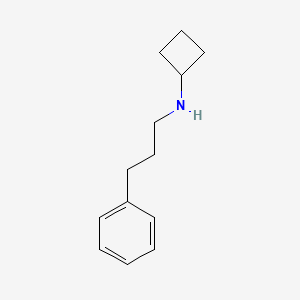
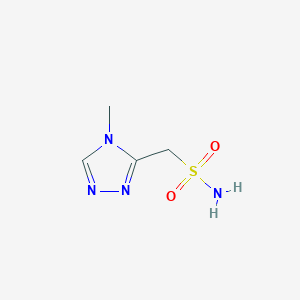
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride](/img/structure/B13243140.png)

